molecular formula C23H28O12 B017959 Mycophenolic acid glucuronide CAS No. 31528-44-6

Mycophenolic acid glucuronide

カタログ番号: B017959
CAS番号: 31528-44-6
分子量: 496.5 g/mol
InChIキー: BYFGTSAYQQIUCN-HGIHDBQLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ミコフェノール酸グルクロン酸は、ミコフェノール酸の代謝物であり、ミコフェノール酸は、主に臓器移植患者における拒絶反応を予防するために使用される免疫抑制剤です。 ミコフェノール酸は、ペニシリウム属の真菌に由来し、グアノシンヌクレオチドの合成を阻害することでリンパ球の増殖を阻害する能力で知られています ミコフェノール酸グルクロン酸は、グルクロン酸抱合により生成され、ミコフェノール酸がグルクロン酸と結合します .

2. 製法

合成経路と反応条件: ミコフェノール酸グルクロン酸の合成には、ミコフェノール酸とグルクロン酸の酵素的抱合が含まれます。 このプロセスは、通常、UDP-グルクロン酸転移酵素(UGT)と呼ばれる酵素によって触媒されます。 反応条件には、一般的に、共基質としてのUDP-グルクロン酸と酵素UGTの存在が含まれます .

工業生産方法: ミコフェノール酸グルクロン酸の工業生産は、同様の原理に従いますが、より大規模に行われます。 このプロセスには、ペニシリウム属の真菌を発酵させてミコフェノール酸を生成し、その後、抽出および精製を行うことが含まれます。 精製されたミコフェノール酸は、バイオリアクターでUGT酵素を用いてグルクロン酸抱合されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid glucuronide involves the enzymatic conjugation of mycophenolic acid with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Penicillium species to produce mycophenolic acid, followed by its extraction and purification. The purified mycophenolic acid is then subjected to glucuronidation using UGT enzymes in bioreactors .

化学反応の分析

反応の種類: ミコフェノール酸グルクロン酸は、主に加水分解反応と転移アシル化反応を受けます。 特定の条件下では、酸化反応と還元反応にも参加することができます .

一般的な試薬と条件:

主な生成物:

科学的研究の応用

Immunosuppressive Therapy

MPA is widely used in combination with calcineurin inhibitors (CNIs) such as cyclosporin A (CsA) to prevent organ rejection post-transplantation. The use of MPA allows for reduced reliance on CNIs, which can lead to nephrotoxicity and other long-term complications .

Pharmacokinetics Studies

Research has shown that the pharmacokinetics of MPA can be influenced by its glucuronide metabolites. Understanding these interactions helps in tailoring dosing regimens to achieve optimal therapeutic outcomes while minimizing side effects .

Toxicology Studies

Studies have investigated the teratogenic effects of MPA and its metabolites on embryonic development. Research on animal models has provided insights into potential risks associated with MPA exposure during pregnancy, emphasizing the need for caution in reproductive-age patients .

Case Study 1: Kidney Transplant Recipients

In a cohort study involving kidney transplant recipients, patients receiving MPA showed lower rates of acute rejection compared to those on traditional CNIs alone. The study highlighted how MPAG levels correlated with immunosuppressive efficacy, suggesting that monitoring these levels could enhance patient management .

Case Study 2: Drug Interaction Profiles

A detailed analysis of drug interactions involving MPA revealed that co-administration with certain antiviral medications can lead to increased plasma concentrations due to competitive inhibition at OAT transporters. This finding underscores the importance of individualized therapy based on comprehensive pharmacogenomic profiles .

Data Table: Summary of Key Findings

Application AreaKey Findings
Immunosuppressive TherapyReduces acute rejection rates; allows for lower CNI dosages
PharmacokineticsMPAG influences MPA clearance; individualized dosing improves outcomes
ToxicologyPotential teratogenic effects observed in animal models; caution advised for reproductive-age women
Drug InteractionsIncreased plasma levels of co-administered drugs due to OAT inhibition; necessitates careful monitoring

作用機序

ミコフェノール酸グルクロン酸自体は薬理学的に不活性です。 その親化合物であるミコフェノール酸は、イノシン一リン酸脱水素酵素(IMPDH)を阻害することで効果を発揮し、IMPDHはグアノシンヌクレオチドのde novo合成に重要な酵素です。 この阻害は、リンパ球の増殖を抑制し、免疫応答を抑制します .

類似化合物:

独自性: ミコフェノール酸グルクロン酸は、ミコフェノール酸の代謝における特定の役割によってユニークです。 他のグルクロン酸とは異なり、リンパ球の増殖を特異的に標的とする化合物から形成されるため、ミコフェノール酸の薬物動態において重要な要素となっています .

生物活性

Mycophenolic acid glucuronide (MPAG) is the primary metabolite of mycophenolic acid (MPA), which is widely used as an immunosuppressive agent in organ transplantation and autoimmune diseases. Understanding the biological activity of MPAG is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with MPA therapy.

Overview of Mycophenolic Acid and Its Metabolites

Mycophenolic acid is primarily metabolized to MPAG, which is pharmacologically inactive, and to a lesser extent, to an acyl glucuronide (AcMPAG), which exhibits significant pharmacological activity. The metabolic pathway of MPA can be summarized as follows:

  • Mycophenolic Acid (MPA) : Active compound.
  • This compound (MPAG) : Major inactive metabolite.
  • Acyl this compound (AcMPAG) : Minor active metabolite.

The area under the concentration-time curve (AUC) ratios for these compounds at steady state are approximately 1:24:0.28 for MPA:MPAG:AcMPAG, respectively .

Pharmacological Implications

The biological activity of MPAG is limited compared to its parent compound, MPA. MPAG does not inhibit inosine monophosphate dehydrogenase (IMPDH), the primary target of MPA, which is crucial for lymphocyte proliferation and antibody formation suppression . However, AcMPAG has been shown to possess similar potency to MPA in inhibiting IMPDH in vitro, indicating that while MPAG itself lacks direct pharmacological effects, its minor metabolite may contribute to some therapeutic outcomes .

Case Studies and Clinical Findings

Several studies have examined the pharmacokinetics of MPAG in clinical settings:

  • Kidney Transplant Recipients :
    • A study involving kidney transplant patients demonstrated that therapeutic drug monitoring of MPA and its metabolites could enhance clinical outcomes by correlating plasma concentrations with immunosuppressive efficacy .
    • The study analyzed 95 children with steroid-dependent nephrotic syndrome treated with mycophenolate mofetil (MMF). Results indicated that higher predose plasma concentrations of MPAG correlated with lower relapse rates in patients .
  • Systemic Lupus Erythematosus :
    • In a cohort of systemic lupus erythematosus patients, it was found that predose plasma concentrations of MPAG were significantly associated with inosine 5'-monophosphate dehydrogenase activity, suggesting that monitoring these levels could inform treatment adjustments .

Interaction with Renal Transporters

Research has highlighted the interaction between MPA and its metabolites with renal organic anion transporters (OATs). Both MPA and MPAG are substrates for OAT1 and OAT3, which play a critical role in the renal excretion of various drugs:

  • Inhibition Studies :
    • MPAG was found to inhibit hOAT3 in a concentration-dependent manner, while MPA showed potent inhibition of both hOAT1 and hOAT3. This suggests potential drug-drug interactions that could affect the clearance of co-administered medications .

Summary Table of Key Findings

Parameter Mycophenolic Acid This compound Acyl this compound
Pharmacological Activity ActiveInactiveActive
Primary Target IMPDHNoneIMPDH
AUC Ratio (Steady State) 1240.28
Renal Transporter Interaction YesYesYes
Clinical Relevance ImmunosuppressionLimitedPotential adverse effects

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFGTSAYQQIUCN-HGIHDBQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043388
Record name Mycophenolic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31528-44-6
Record name Mycophenolic acid glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31528-44-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLIC ACID GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycophenolic acid glucuronide
Reactant of Route 2
Mycophenolic acid glucuronide
Reactant of Route 3
Reactant of Route 3
Mycophenolic acid glucuronide
Reactant of Route 4
Mycophenolic acid glucuronide
Reactant of Route 5
Mycophenolic acid glucuronide
Reactant of Route 6
Reactant of Route 6
Mycophenolic acid glucuronide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。